7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the CAS Number: 1190318-10-5 . It has a molecular weight of 278.48 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H . This indicates the presence of chlorine, iodine, and nitrogen in the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Azaindoles and Pyrrolopyridines
Efficient Synthesis of Azaindoles
The compound has been used as a precursor in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This method provides a versatile approach to generating compounds with potential bioactivity, illustrating the compound's role in facilitating complex synthesis processes (Figueroa‐Pérez et al., 2006).
Palladium-Promoted Coupling Reactions
Another study describes the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines through iododediazonation, followed by efficient coupling reactions. This showcases the compound's utility in creating scaffolds for further functionalization, a crucial step in the design of molecules with desired properties (Lavecchia et al., 2004).
Development of Bisphosphonates and Fluorophores
Bisphosphonate Derivatives
A synthesis approach was employed to create new 1-hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine. These compounds are of interest due to their potential biological applications, demonstrating the foundational role of the chemical in producing biologically relevant derivatives (Teixeira et al., 2013).
Aggregate Induced Emission (AIE) of Tetra-aryl Azaindoles
Utilizing a related compound, researchers developed a method for the synthesis of tetra-aryl 7-azaindoles, which showed aggregate-induced emission properties. This finding is significant for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging, highlighting the compound's potential in the development of advanced materials and fluorophores (Cardoza et al., 2019).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine are not available, the compound belongs to a class of chemicals that have been studied for their potential in agrochemicals and functional materials . Additionally, more than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, suggesting a wide range of potential applications .
Properties
IUPAC Name |
7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKROTYYWLVZRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696672 |
Source
|
Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-10-5 |
Source
|
Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.